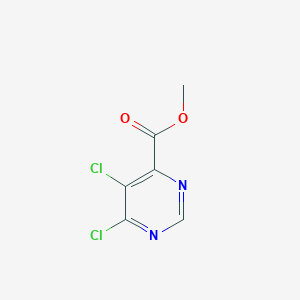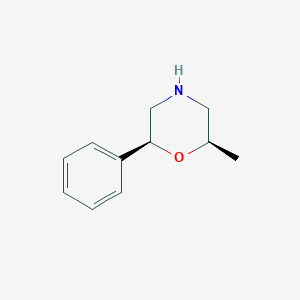![molecular formula C14H12O3S B6283766 4-[4-(methylsulfanyl)phenoxy]benzoic acid CAS No. 21120-66-1](/img/no-structure.png)
4-[4-(methylsulfanyl)phenoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-[4-(methylsulfanyl)phenoxy]benzoic acid” is a chemical compound with the CAS Number: 21120-66-1 . It has a molecular weight of 260.31 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C14H12O3S/c1-18-13-8-6-12 (7-9-13)17-11-4-2-10 (3-5-11)14 (15)16/h2-9H,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.31 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[4-(methylsulfanyl)phenoxy]benzoic acid involves the reaction of 4-hydroxybenzoic acid with 4-(methylsulfanyl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.", "Starting Materials": [ "4-hydroxybenzoic acid", "4-(methylsulfanyl)phenol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Anhydrous dichloromethane (DCM)", "Anhydrous diethyl ether", "Anhydrous sodium sulfate (Na2SO4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid (1.0 equiv) and 4-(methylsulfanyl)phenol (1.2 equiv) in anhydrous dichloromethane (DCM) and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filtrate with anhydrous diethyl ether.", "Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in ethanol and add hydrochloric acid (HCl) to adjust the pH to 2-3.", "Step 6: Filter the resulting precipitate and wash it with ethanol.", "Step 7: Dissolve the washed precipitate in sodium hydroxide (NaOH) solution and adjust the pH to 7-8.", "Step 8: Extract the solution with anhydrous dichloromethane (DCM) and wash the organic layer with water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate it under reduced pressure to obtain the final product, 4-[4-(methylsulfanyl)phenoxy]benzoic acid." ] } | |
CAS-Nummer |
21120-66-1 |
Molekularformel |
C14H12O3S |
Molekulargewicht |
260.3 |
Reinheit |
91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




